3-Decen-1-ol, acetate, (3Z)-
Description
Context of Acetate (B1210297) Esters as Semiochemicals in Biological Systems
Acetate esters represent a widespread and functionally diverse class of semiochemicals in biological systems, especially within the insect world. These compounds are frequently identified as key components of sex pheromones, which are chemical signals released by an organism to attract a mate of the same species. nih.gov The structure of many known insect pheromones consists of unbranched aliphatic chains, often with one or more double bonds, and terminating in an acetate, alcohol, or aldehyde functional group. researchgate.net
The diversity of acetate esters used as pheromones is vast, with hundreds of different acetate esters identified as sex pheromone components in various insect species, particularly within the order Lepidoptera (moths and butterflies). researchgate.net This chemical diversity is crucial for species-specific communication, helping to ensure reproductive isolation between closely related species that may inhabit the same geographical area. nih.gov The specific composition and ratio of these acetate esters in a pheromone blend can be critical for eliciting a behavioral response in the receiving insect. nih.gov
The biological activity of these acetate esters is mediated by the insect's olfactory system. Specialized olfactory receptors on the antennae of insects are tuned to detect specific pheromone components, including acetate esters. researchgate.net This interaction triggers a cascade of neural signals that result in a behavioral response, such as flight towards the pheromone source. researchgate.net The study of these interactions is a cornerstone of chemical ecology, providing a basis for understanding insect behavior and for developing environmentally friendly pest management strategies. nih.gov
Overview of (3Z)-Decen-1-ol, acetate within Pheromone Research
(3Z)-Decen-1-ol, acetate, also known as (Z)-3-decenyl acetate, is a specific acetate ester that has been identified as a behaviorally active compound in certain insect species. Its chemical structure features a ten-carbon chain with a double bond in the cis (Z) configuration at the third carbon and an acetate group at the end. mdpi.com
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| CAS Registry Number | 81634-99-3 |
| IUPAC Name | [(Z)-dec-3-enyl] acetate |
| Synonyms | (Z)-3-Decenyl acetate, cis-3-Decenyl acetate |
Research has specifically implicated (3Z)-Decen-1-ol, acetate as a sex attractant for certain moths. A notable study identified this compound as a key sex-attractant component for the male moth Eustrotia uncula. researchgate.net In field trials, lures containing a blend of (Z)-3-decenyl acetate and (Z)-5-decenyl acetate were effective in attracting males of this species. researchgate.net The same research also noted that two species of the genus Euxoa responded to (Z)-3-decenyl acetate, either as a single compound or as a component in a lure. researchgate.net This was a significant finding as it was the first report of a Δ3-alkenyl compound being involved in sexual attraction within the Noctuidae family. researchgate.net
Research Landscape and Scholarly Aims
The identification of (3Z)-Decen-1-ol, acetate as a pheromone component in species like Eustrotia uncula and its activity in Euxoa species has opened new avenues in pheromone research. The current research landscape is focused on several key aims:
Discovering Novel Pheromone Systems: Researchers are actively screening for the presence of (3Z)-Decen-1-ol, acetate and similar compounds in other insect species to uncover new pheromone systems. The fact that it was a novel discovery in a major moth family suggests that our understanding of pheromone diversity is still expanding.
Understanding Structure-Activity Relationships: A central goal is to understand how the specific chemical structure of (3Z)-Decen-1-ol, acetate relates to its biological activity. This involves studying how its double bond position and stereochemistry influence its interaction with insect olfactory receptors.
Investigating Biosynthetic Pathways: There is significant interest in elucidating the enzymatic pathways that insects use to produce (3Z)-Decen-1-ol, acetate. This knowledge is not only of fundamental scientific interest but also has potential applications in the biotechnological production of pheromones for pest control.
Exploring its Role in Reproductive Isolation: Further research is needed to determine the precise role of (3Z)-Decen-1-ol, acetate in maintaining reproductive isolation between different species, particularly in complex ecological communities where multiple species may use similar pheromone components.
Developing Pest Management Applications: A primary applied goal is to leverage the attractant properties of (3Z)-Decen-1-ol, acetate for the development of species-specific and environmentally benign pest management strategies, such as in monitoring traps or for mating disruption.
The ongoing scholarly investigation into (3Z)-Decen-1-ol, acetate underscores the dynamic nature of chemical ecology. Each new discovery about this and other semiochemicals deepens our understanding of the chemical language that shapes the natural world.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(Z)-dec-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h8-9H,3-7,10-11H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSSAOQHKOCKIC-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015320 | |
| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81634-99-3 | |
| Record name | (Z)-3-Decenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81634-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081634993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-3-decenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Roles and Inter Specific Interactions Mediated by 3z Decen 1 Ol, Acetate
Pheromonal Activity and Behavioral Elicitation
(3Z)-Decen-1-ol, acetate (B1210297) is recognized for its role as a signaling chemical, or semiochemical, in the insect world. These types of compounds are crucial for mediating a variety of behaviors essential for survival and reproduction.
Function as a Sex Pheromone Component
The most documented biological role for (3Z)-Decen-1-ol, acetate and structurally related compounds is as a sex pheromone. Pheromones are chemical signals that trigger a specific behavioral or developmental response in another member of the same species. In many moth species, females release a unique blend of compounds to attract males for mating.
Studies in Lepidoptera Species (e.g.,Synanthedon myopaeformis,Synanthedon pictipes)
While (3Z)-Decen-1-ol, acetate is a known insect pheromone, its role in the chemical communication of the clearwing moths Synanthedon myopaeformis (the apple clearwing moth) and Synanthedon pictipes (the lesser peachtree borer) has not been established. Research indicates that these species utilize a different class of molecules as their primary sex pheromones.
Specifically, the main sex pheromone component for S. myopaeformis is (Z,Z)-3,13-octadecadien-1-yl acetate. mdpi.compherobase.comualberta.ca For S. pictipes, the primary attractant is the (E,Z)-isomer, (E,Z)-3,13-octadecadien-1-ol acetate. nih.gov These C18 compounds are significantly larger than the C10 structure of (3Z)-Decen-1-ol, acetate. The specificity of pheromone receptors in male moths ensures that they are primarily attracted to the unique blend released by females of their own species, which prevents interbreeding. nih.gov Therefore, (3Z)-Decen-1-ol, acetate is not considered a component of the sex pheromone for these particular Synanthedon species.
| Species | Primary Pheromone Component | Reference |
|---|---|---|
| Synanthedon myopaeformis (Apple Clearwing Moth) | (Z,Z)-3,13-Octadecadien-1-yl acetate | mdpi.compherobase.comualberta.ca |
| Synanthedon pictipes (Lesser Peachtree Borer) | (E,Z)-3,13-Octadecadien-1-ol acetate | nih.gov |
Insights from related Octadecadienyl Acetates in Clearwing Moths (e.g.,Nokona pernix)
The clearwing moth family (Sesiidae), which includes Synanthedon, widely uses C18 diene alcohols and their acetates for chemical communication. pherobase.com Studies of related species provide insight into the chemical ecology of this group. For instance, the sex pheromone of the clearwing moth Nokona pernix has been identified as a 9:1 mixture of (3E,13Z)-3,13-octadecadien-1-ol and (3Z,13Z)-3,13-octadecadien-1-ol. researchgate.net Notably, this species uses the alcohols rather than the acetates as its primary pheromone components. The precise blend of isomers and the functional group (alcohol vs. acetate) are critical for species recognition.
Interactions with Host-Plant Volatiles in Pheromone Attraction (e.g.,Grapholita molestausing (Z)-3-hexenyl acetate)
The effectiveness of a sex pheromone can be significantly enhanced by the presence of volatile compounds released from host plants. This synergy is well-documented in the oriental fruit moth, Grapholita molesta. The female sex pheromone is a blend of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol. nih.govpherobase.com Research has shown that the attraction of male moths to this pheromone is increased when combined with certain host-plant volatiles. nih.govresearchgate.net
One such volatile, (Z)-3-hexenyl acetate, a common green leaf volatile, acts as a synergist, making the pheromone lure more attractive. nih.govcambridge.org This interaction suggests that males use both the specific pheromone signal and the general scent of the host plant to locate females, increasing the efficiency of finding a mate in the correct habitat.
While information on the pheromone of the Guatemalan potato tuber moth, Scrobipalposis solanivera, is limited in the provided context, the chemical communication of the leopard moth, Zeuzera pyrina, has been studied. The sex pheromone of Z. pyrina is composed of a blend of related, long-chain acetates. The main component is (E,Z)-2,13-octadecadien-1-ol acetate, with (Z)-13-octadecen-1-ol acetate and octadecan-1-ol acetate identified as secondary components. nih.govresearchgate.net Another study also identified (E,Z)-3,13-octadecadienyl acetate as a minor component. researchgate.net These C18 acetates are structurally distinct from (3Z)-Decen-1-ol, acetate, but their role in Z. pyrina underscores the importance of specific acetate structures in the chemical ecology of moths.
In species outside of Lepidoptera, acetates also function as crucial pheromones. The California red scale, Aonidiella aurantii, a significant pest of citrus, utilizes a sex pheromone to facilitate mating. wikipedia.org The adult male, which is a short-lived winged insect, locates sessile, unmated females by detecting the pheromone they release. wikipedia.org The identified sex pheromone component for A. aurantii is 3-methyl-6-isopropenyl-9-decen-1-yl acetate. tandfonline.com This compound, while also a decenyl acetate derivative, differs structurally from (3Z)-Decen-1-ol, acetate. The use of this specific pheromone is effective for monitoring and in mating disruption strategies for controlling this pest. tandfonline.comnih.gov
| Species | Common Name | Pheromone Component(s) | Reference |
|---|---|---|---|
| Nokona pernix | Clearwing Moth | (3E,13Z)-3,13-octadecadien-1-ol & (3Z,13Z)-3,13-octadecadien-1-ol | researchgate.net |
| Grapholita molesta | Oriental Fruit Moth | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol | nih.govpherobase.com |
| Zeuzera pyrina | Leopard Moth | (E,Z)-2,13-octadecadien-1-ol acetate, (Z)-13-octadecen-1-ol acetate | nih.gov |
| Aonidiella aurantii | California Red Scale | 3-methyl-6-isopropenyl-9-decen-1-yl acetate | tandfonline.com |
Broader Semiochemical Functions
As a semiochemical, (3Z)-Decen-1-ol, acetate is integral to the survival and reproduction of numerous insect species through its function as both an attractant and a cue for essential behaviors.
Research has identified (3Z)-Decen-1-ol, acetate as a key attractant for several economically important insect species. It is a component of the sex pheromone of the European goat moth, Cossus cossus, and has been identified as a host attractant for the Ethiopian fruit fly, Dacus ciliatus. thegoodscentscompany.com Furthermore, it is recognized as a significant attractant for the pea midge, Contarinia pisi. thegoodscentscompany.com This broad activity highlights the compound's importance in the chemical ecology of these diverse insect groups.
Mechanism of Olfactory Reception and Signal Transduction
The behavioral responses elicited by (3Z)-Decen-1-ol, acetate are initiated by its detection by the insect's olfactory system. This process involves specialized receptors and intricate molecular signaling pathways.
The perception of (3Z)-Decen-1-ol, acetate begins with its interaction with specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons in insects. nih.gov These receptors are proteins that bind to specific odorant molecules, initiating a signal cascade. While the specific receptors for (3Z)-Decen-1-ol, acetate have not been fully characterized in all target species, the general mechanism is understood. For example, in the Oriental fruit fly, Bactrocera dorsalis, specific ORs have been identified that are crucial for the detection of other key host volatiles, demonstrating the specificity of the system. nih.gov It is the unique combination of ORs expressed in an insect's antennae that determines its sensitivity and behavioral response to different volatile compounds. nih.gov
Upon binding of (3Z)-Decen-1-ol, acetate to an olfactory receptor, a conformational change in the receptor protein triggers a signal transduction cascade. nih.gov This typically involves G-proteins, which in turn activate enzymes like adenylyl cyclase to produce second messengers, such as cyclic AMP (cAMP). nih.gov This amplification of the initial signal ultimately leads to the opening of ion channels, causing a depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the insect's brain, where it is processed, leading to a behavioral response, such as attraction or oviposition. nih.gov
Ecological and Environmental Significance
The role of (3Z)-Decen-1-ol, acetate as a semiochemical has significant ecological implications. As a mediator of insect behavior, it influences population dynamics, interspecific competition, and plant-insect interactions. The specificity of these chemical signals is crucial for maintaining reproductive isolation between closely related species and for ensuring that insects can efficiently locate essential resources such as mates and food sources.
Applications in Integrated Pest Management (IPM) Strategies
Integrated Pest Management (IPM) is an environmentally sensitive approach to pest control that utilizes a combination of techniques to suppress pest populations. lifesciencesite.com Semiochemicals, such as (3Z)-Decen-1-ol, acetate, are valuable tools in IPM programs because they are often species-specific, effective in small quantities, and pose minimal risk to non-target organisms and the environment. jaydevchemicals.com
Field Efficacy in Monitoring and Trapping Programs
Pheromone traps are a cornerstone of many IPM programs, used to monitor pest populations and determine the need for intervention. lifesciencesite.comjaydevchemicals.com While specific field efficacy data for (3Z)-Decen-1-ol, acetate in large-scale trapping programs is not extensively detailed in the provided search results, the principle of using pheromones for monitoring is well-established. For instance, various acetate-based pheromones are used to monitor and control a range of pest species. The success of these programs relies on the precise chemical composition of the lure to effectively attract the target insect.
Potential for Mating Disruption Techniques
Mating disruption is a proactive pest control method that involves permeating the air with synthetic pheromones to prevent male insects from locating females for mating. openagrar.de This technique has been successfully employed for several major agricultural pests, such as the oriental fruit moth (Grapholita molesta). researchgate.netresearchgate.net The pheromone blend for the oriental fruit moth includes (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol. researchgate.netresearchgate.net While direct evidence for the use of (3Z)-Decen-1-ol, acetate in commercial mating disruption products is not prominent in the search results, its nature as an acetate ester and a component of insect chemical communication suggests its potential for such applications, likely as part of a multi-component blend. The effectiveness of mating disruption is dependent on factors like the initial pest population density and the release characteristics of the pheromone dispensers. openagrar.de
Plant-Mediated Chemical Ecology
Plants are not passive victims of herbivory; they possess a sophisticated arsenal (B13267) of chemical defenses. When attacked, many plants release a blend of volatile organic compounds, often including green leaf volatiles (GLVs) like (Z)-3-hexenyl acetate. nih.govmdpi.com These emissions serve multiple ecological functions, from direct defense to signaling for help.
Volatile Emissions and Interspecific Communication
(Z)-3-hexenyl acetate is a common GLV emitted by plants in response to tissue damage caused by herbivores or mechanical wounding. mdpi.comoup.com This compound, along with others like (Z)-3-hexenol, acts as a crucial signal in the environment. nih.gov For instance, the fall armyworm, Spodoptera frugiperda, is attracted to maize volatiles, with (Z)-3-hexenyl acetate playing a key role in mediating oviposition preference on this host plant. nih.gov This demonstrates how herbivores use specific plant volatiles to locate suitable food sources and egg-laying sites. This communication is not limited to two-trophic levels; the emitted volatiles can also signal to organisms at higher trophic levels.
Induction of Plant Defense Responses
A fascinating aspect of plant chemical communication is the ability of volatile signals to "prime" or induce defense responses in undamaged parts of the same plant or in neighboring plants. nih.govnih.gov Exposure to (Z)-3-hexenyl acetate can sensitize a plant to future attacks, leading to a faster and stronger defense response when a herbivore or pathogen does strike. nih.govthefrostlab.com This priming can involve the enhanced production of defense-related hormones like jasmonic acid and the release of other defensive compounds. nih.govthefrostlab.com For example, wheat seedlings pre-exposed to (Z)-3-hexenyl acetate showed enhanced resistance against the fungal pathogen Fusarium graminearum. nih.gov This plant-to-plant communication can have significant ecological implications, creating a more defended plant community in the face of herbivore pressure.
Influence on Natural Enemies of Herbivores
The volatile compounds released by damaged plants, including (Z)-3-hexenyl acetate, can serve as a "cry for help," attracting the natural enemies of the herbivores that are causing the damage. nih.govoup.com This indirect defense mechanism is a classic example of a tritrophic interaction. Predatory and parasitic insects can detect these chemical cues and use them to locate their prey or hosts. nih.gov For example, volatiles from cotton plants infested with aphids, which include (Z)-3-hexenyl acetate, attract the predatory lady beetle Hippodamia variegata. sigmaaldrich.com This attraction of natural enemies can lead to increased predation or parasitism rates on the herbivores, ultimately benefiting the plant.
Synthetic and Biosynthetic Pathways of 3z Decen 1 Ol, Acetate and Analogs
Chemical Synthesis Methodologies
The creation of (3Z)-decen-1-ol, acetate (B1210297) and its analogs relies on stereoselective chemical synthesis methods to ensure the desired Z-configuration of the double bond, which is often crucial for its biological function.
Stereoselective Approaches for Z-Alkene Configuration
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are cornerstone methods for the synthesis of alkenes from aldehydes or ketones. nih.govwikipedia.org The Wittig reaction, in particular, is well-suited for producing (Z)-alkenes. wikipedia.org Non-stabilized ylides in the Wittig reaction typically lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.orgorganic-chemistry.org The stereochemical outcome is influenced by the reaction conditions; for instance, conducting the reaction in dimethylformamide with lithium iodide or sodium iodide can yield almost exclusively the Z-isomer. wikipedia.org A practical synthesis of (3Z)-dodecen-1-ol, a related pheromone component, utilizes a cis-selective Wittig reaction as a key step to establish the required geometry. mdpi.com
The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, generally favors the formation of (E)-alkenes. wikipedia.orgjst.go.jp However, specific modifications, such as the Still-Gennari olefination, have been developed to achieve high Z-selectivity. nrochemistry.commdpi.com This method employs phosphonates with electron-withdrawing groups, like bis(2,2,2-trifluoroethyl) phosphonates, in the presence of a strong base system. mdpi.com These conditions promote the kinetic formation of the (Z)-olefin. mdpi.com The Still-Gennari modification and related approaches have become important tools for the Z-selective synthesis of a wide range of α,β-unsaturated esters and other complex molecules. jst.go.jpmdpi.com
| Reaction | Reagents | Selectivity | Key Features |
| Wittig Reaction | Non-stabilized phosphonium (B103445) ylides | Predominantly (Z)-alkenes | Sensitive to reaction conditions; lithium salts can affect stereochemistry. wikipedia.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons (HWE) | Stabilized phosphonate (B1237965) carbanions | Predominantly (E)-alkenes | Byproduct is a water-soluble dialkyl-phosphate, simplifying purification. wikipedia.org |
| Still-Gennari (HWE mod.) | bis(2,2,2-trifluoroethyl) phosphonates | Highly (Z)-selective | Kinetically controlled reaction; requires strong base and low temperatures. mdpi.com |
The construction of the carbon backbone and the introduction of the Z-double bond can also be achieved through acetylene (B1199291) chemistry. Acetylenic coupling reactions are a powerful tool for building molecular frameworks. researchgate.net Subsequent partial reduction of the resulting alkyne is a common strategy to form a cis-alkene.
A typical synthetic route involves the coupling of two smaller acetylenic fragments, followed by a stereoselective reduction of the internal triple bond. For instance, the synthesis of (Z,Z)-3,13-octadecadienyl acetate, a pheromone, involves the coupling of 9-tetradecyn-1-ol (B1614621) derivatives with 3-butyn-1-ol (B147353) derivatives to form a diyne intermediate. This diyne is then partially hydrogenated using a catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) to yield the corresponding (Z,Z)-diene. This method offers excellent control over the stereochemistry of the resulting double bonds.
Another approach involves the carbocupration of acetylene, followed by alkylation of the resulting (Z)-alkenyl cuprate. nih.gov This method directly establishes the Z-alkene geometry.
The use of sulfone intermediates provides another pathway to construct alkenes with high stereomeric purity. The Julia-Kocienski olefination, a well-known reaction, utilizes the coupling of a sulfone with an aldehyde or ketone. While not explicitly detailed for (3Z)-decen-1-ol, acetate in the provided context, the principles of sulfone-mediated synthesis are relevant for creating stereodefined alkenes. acs.org
Recent advancements in organic synthesis have explored the synthesis of vinyl sulfones from alkenes. d-nb.infoorganic-chemistry.org These reactions can proceed with high stereoselectivity. For example, the reaction of alkenes with sodium sulfinates in the presence of a copper catalyst can yield (E)-alkenyl sulfones. organic-chemistry.org While this produces the opposite isomer, it demonstrates the potential of sulfone chemistry to control alkene geometry. The development of methods for the direct sulfonylation of alkenes continues to expand the synthetic toolbox for creating complex molecules. organic-chemistry.orgorganic-chemistry.org
While (3Z)-decen-1-ol, acetate itself is not chiral, the synthesis of its analogs or related pheromones may involve the creation of chiral centers. Asymmetric 1,4-addition, also known as conjugate addition, is a powerful method for establishing stereocenters. youtube.com This type of reaction involves the addition of a nucleophile to the β-position of an α,β-unsaturated carbonyl compound. The use of a chiral catalyst or a chiral auxiliary can direct the approach of the nucleophile to one face of the molecule, resulting in an enantiomerically enriched product. youtube.com
This methodology is crucial in the synthesis of many biologically active compounds, including insect pheromones that possess chiral methyl branches. sioc-journal.cn The principles of asymmetric induction are fundamental to achieving the desired stereochemistry in these complex syntheses. youtube.com
Asymmetric epoxidation is a key reaction for introducing chirality in organic synthesis, particularly for converting prochiral allylic alcohols into optically active epoxy alcohols. libretexts.orgwikipedia.org The Sharpless asymmetric epoxidation is a renowned method that utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant. wikipedia.orgyoutube.com The choice of the L-(+)- or D-(-)-DET ligand determines the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the product with high enantiomeric excess. libretexts.org
Derivatization from Precursor Alcohols
A primary method for synthesizing (3Z)-Decen-1-ol, acetate is through the derivatization of its corresponding precursor alcohol, (Z)-3-decen-1-ol. ontosight.aisigmaaldrich.com This transformation is typically achieved via an esterification reaction. Common reagents for this process include acetic anhydride (B1165640) or acetyl chloride, which react with the alcohol in the presence of a suitable base or catalyst to form the acetate ester. ontosight.ai For instance, the quantitative acetylation of (3Z,13E)-3,13-octadecadien-1-ol to its acetate has been successfully performed using acetic anhydride in pyridine. researchgate.net This method highlights a common strategy for producing acetate esters from their alcohol precursors.
Similarly, the synthesis of 9-decenyl acetate has been accomplished by reacting 9-decenyl-chloride with potassium-acetate in dimethyl-sulfoxide. ceon.rs The resulting acetate can then be hydrolyzed to yield 9-decen-1-ol. ceon.rs This two-step process, involving the formation of an acetate intermediate, demonstrates another pathway to obtaining unsaturated alcohols and their corresponding acetates.
A general route to (Z)-alkenols involves the semi-hydrogenation of the corresponding alkyne. For example, 3-decyn-1-ol (B1582659) can be hydrogenated over a P-2 nickel catalyst to produce (Z)-3-decen-1-ol, which can then be acetylated to form the target compound. sigmaaldrich.com
Development of Sustainable Synthetic Routes
Recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing pheromones and related compounds. One such approach is olefin metathesis, a powerful tool for forming carbon-carbon double bonds. For example, the synthesis of 5-decenyl acetate, a component of the Peach Twig Borer pheromone, has been achieved by the self-metathesis of 1-hexene (B165129) followed by cross-metathesis with an acetate-protected hexene using Grubbs' catalyst. google.com This method offers a more direct and efficient route compared to traditional multi-step syntheses.
Biological Synthesis and Biotransformation
In nature, insects and plants produce a vast array of chemical compounds, including acetate esters, through complex enzymatic pathways. Understanding these biological routes opens up possibilities for biotechnological production.
Enzymatic Pathways of Acetate Ester Formation (e.g., acetyl-CoA:(Z)-3-hexenol acetyltransferase activity)
The formation of acetate esters in biological systems is often catalyzed by a class of enzymes known as acetyltransferases. These enzymes facilitate the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to an alcohol substrate. mdpi.com For example, in the context of plant volatiles, (Z)-3-hexenyl acetate is formed from (Z)-3-hexenol through the action of acetyl-CoA:(Z)-3-hexenol acetyltransferase. researchgate.net This enzymatic reaction is a key step in the biosynthesis of green leaf volatiles (GLVs), which are produced by plants in response to tissue damage. researchgate.net
Alcohol acetyltransferases play a crucial role in the formation of various acetate esters in yeast and other microorganisms, contributing to the flavor and aroma profiles of fermented products. mdpi.com These enzymes utilize acetyl-CoA and a range of alcohols to produce a diverse array of esters. mdpi.com
Precursor Biosynthesis and Metabolic Intermediates
The biosynthesis of the alcohol precursors for acetate esters like (3Z)-Decen-1-ol, acetate is intricately linked to fatty acid metabolism. rsc.orgnih.gov In many insects, pheromones are derived from fatty acids through a series of modifications including desaturation, chain-shortening, reduction to alcohols, and finally, acetylation. wikipedia.orgoup.com The initial building block is often acetyl-CoA, which is elongated through successive additions of malonyl-CoA units. rsc.org
The production of specific carbon chain lengths and double bond positions is achieved through the action of specialized enzymes such as fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs). oup.com FADs introduce double bonds into the fatty acid chain, while FARs reduce the fatty acyl-CoA to the corresponding alcohol. oup.com For instance, the biosynthesis of some moth pheromones involves Δ-11-desaturase activity followed by chain-shortening reactions. wikipedia.org
The regulation of these biosynthetic pathways is often under hormonal control. nih.govnih.gov In moths, the pheromone biosynthesis activating neuropeptide (PBAN) can stimulate the production of pheromones. nih.govwikipedia.org
Semi-biosynthetic Production via Recombinant Microorganisms
The elucidation of biosynthetic pathways for valuable compounds like pheromones has paved the way for their production in recombinant microorganisms. This approach, often termed metabolic engineering, involves introducing the genes for specific biosynthetic enzymes into a host organism, such as yeast or bacteria, which can then produce the target compound. oup.comnih.gov
Yeast, particularly Yarrowia lipolytica, has been engineered to produce precursors of lepidopteran sex pheromones. oup.com By expressing genes for fatty acyl-CoA desaturases and reductases from insects, researchers can redirect the yeast's fatty acid metabolism towards the synthesis of specific unsaturated alcohols. oup.com Further engineering of pathways like β-oxidation can be employed to achieve the desired chain lengths. oup.com
Similarly, bacteria like Escherichia coli have been successfully engineered to produce a variety of chemicals, including components for bioplastics from acetate. nih.govfrontiersin.org The introduction of heterologous genes, such as those for poly-3-hydroxybutyrate (PHB) biosynthesis, allows the bacteria to convert acetate into valuable biopolymers. frontiersin.org This demonstrates the potential of using recombinant microorganisms as cellular factories for the sustainable production of complex organic molecules.
Advanced Analytical and Spectroscopic Characterization in Chemical Research
Chromatographic Separation Techniques for Isomer Analysis
Chromatographic methods are indispensable for the separation and analysis of isomers, which possess the same molecular formula but different arrangements of atoms. For (3Z)-3-Decen-1-ol, acetate (B1210297), both gas and liquid chromatography are pivotal in resolving its stereoisomers.
Gas chromatography (GC) is a powerful technique for separating volatile compounds. In the context of (3Z)-3-Decen-1-ol, acetate, GC is particularly useful for resolving its stereoisomers, including enantiomers and geometrical isomers.
To separate enantiomers, which are non-superimposable mirror images of each other, a chiral environment is necessary. gcms.cz This is achieved in GC by using a chiral stationary phase (CSP). gcms.czresearchgate.net CSPs are typically composed of a chiral selector, such as a derivatized cyclodextrin (B1172386) or an amino acid derivative, coated onto a solid support within the GC column. gcms.czresearchgate.net The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector, leading to different retention times. gcms.cz For instance, the use of cyclodextrin-based CSPs has been widely reported for the successful separation of various chiral compounds. researchgate.netsci-hub.se The choice of the specific CSP and the analytical conditions, such as temperature and carrier gas flow rate, are critical for achieving optimal separation of the enantiomers of (3Z)-3-Decen-1-ol, acetate. core.ac.uk
Geometrical isomers, such as the (Z) and (E) isomers of 3-decenyl acetate, can often be separated on a standard non-chiral GC column, particularly one with a polar stationary phase. The elution order of these isomers is dependent on the polarity of the stationary phase and the boiling points of the isomers. In many cases, the (E)-isomer, being more linear and having a slightly higher boiling point, may elute after the (Z)-isomer. However, on polar capillary columns, it has been observed that (E)-isomers of some unsaturated acetates elute slightly faster than their corresponding (Z)-isomers. researchgate.net The specific elution order for the geometrical isomers of 3-decenyl acetate would need to be experimentally determined under the specific GC conditions employed.
| Parameter | Description |
| Technique | Gas Chromatography (GC) |
| Application | Separation of (Z) and (E) isomers of 3-decenyl acetate |
| Stationary Phase | Typically a polar capillary column |
| Elution Order | Dependent on the specific column and conditions, but often the (E)-isomer may elute slightly faster on polar columns. researchgate.net |
High-performance liquid chromatography (HPLC) is another crucial technique for the analysis of chiral compounds. Chiral HPLC is particularly valuable for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. mdpi.comnih.gov Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase to achieve separation. mdpi.com Alternatively, diastereomeric derivatives can be formed by reacting the enantiomeric mixture with a chiral derivatizing agent, and these diastereomers can then be separated on a standard achiral HPLC column. mdpi.comnih.gov The separated enantiomers or diastereomers are detected, and the ratio of their peak areas is used to calculate the enantiomeric excess. beilstein-journals.org For (3Z)-3-Decen-1-ol, acetate, this technique would allow for the precise quantification of the proportion of each enantiomer present in a sample.
| Parameter | Description |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Application | Determination of enantiomeric excess of (3Z)-3-Decen-1-ol, acetate |
| Method 1 | Direct separation on a chiral stationary phase (CSP) |
| Method 2 | Indirect separation of diastereomeric derivatives on an achiral column |
| Detection | UV or other suitable detector |
| Quantification | Based on the ratio of peak areas of the separated enantiomers or diastereomers |
Gas Chromatography (GC) for Stereoisomeric Resolution
Spectroscopic Identification and Structural Confirmation
Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity and stereochemistry of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms within a molecule. rsc.orgmdpi.comresearchgate.net For (3Z)-3-Decen-1-ol, acetate, specific NMR data can be used to confirm the (Z)-configuration of the double bond. The coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum is characteristic of the geometry of the double bond. For a (Z)-isomer, the J-value is typically smaller (around 7-12 Hz) compared to that of a (E)-isomer (around 13-18 Hz). Furthermore, the chemical shifts of the allylic carbons in the ¹³C NMR spectrum can also provide evidence for the stereochemistry of the double bond. univ-lemans.fr
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Verification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of individual chemical components within a volatile sample. nih.gov This method is particularly effective for the verification of compounds like (3Z)-3-Decen-1-ol, acetate. The process involves two main stages: first, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. Each compound exits the column at a specific time, known as its retention time, which is a characteristic feature used for preliminary identification. nih.gov
Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting charged fragments are sorted based on their mass-to-charge ratio, generating a unique mass spectrum. This spectrum serves as a chemical "fingerprint" for the molecule. illinois.edu By comparing the obtained mass spectrum of a sample component with the spectrum from a known reference or a library database, such as the NIST (National Institute of Standards and Technology) Mass Spectral Library, a definitive identification can be made. nih.gov This dual-verification, using both retention time and the mass spectrum, provides a high degree of confidence in the compound's identity, which is essential in the analysis of complex mixtures like natural product extracts or synthetic reaction products. nih.govpeerj.com
The chemical properties of (3Z)-3-Decen-1-ol, acetate are well-documented in these databases, facilitating its verification.
Table 1: Chemical Data for (3Z)-3-Decen-1-ol, acetate
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [NIST WebBook] |
| Molecular Weight | 198.30 g/mol | [NIST WebBook] |
| CAS Number | 81634-99-3 | [NIST WebBook] |
Electroantennographic Detection (EAD) Coupled with GC-MS for Biologically Active Components
To determine which volatile compounds are biologically relevant to an organism, particularly insects, researchers employ a powerful technique called Gas Chromatography-Electroantennographic Detection (GC-EAD). researchgate.netscience.gov This method directly links the chemical separation capabilities of GC with the biological detection sensitivity of an insect's antenna. nih.gov It is the primary tool used to identify physiologically active compounds, such as pheromones and other semiochemicals, from complex mixtures. illinois.eduresearchgate.net
In a GC-EAD system, the stream of compounds eluting from the GC column is split. One portion is directed to a conventional detector, like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which generates a standard chromatogram. The other portion flows over an excised insect antenna mounted between two electrodes. science.gov When a compound that is recognized by the antenna's olfactory receptors passes by, it triggers a brief, measurable change in the antenna's electrical potential (a depolarization). researchgate.netnih.gov This electrical response is recorded by the EAD system.
By simultaneously viewing the chromatogram from the conventional detector and the signal from the EAD, researchers can pinpoint exactly which chemical peaks are eliciting a response from the insect. researchgate.netmdpi.com This allows for the rapid identification of biologically active compounds, even if they are present in only trace amounts. illinois.edu While specific GC-EAD studies identifying (3Z)-3-Decen-1-ol, acetate were not detailed in the provided context, this technique would be the definitive method to confirm its activity as an insect attractant. Acetate compounds are common constituents of insect sex pheromones, and GC-EAD is crucial for their discovery and analysis. nih.govnih.govlu.se
Table 2: Illustrative Example of GC-EAD Data Analysis
| Retention Time (min) | Compound Identity (from GC-MS) | FID/MS Signal | EAD Signal (Antennal Response) | Biological Activity |
| 10.5 | Hexyl acetate | Present | None | Inactive |
| 12.1 | (Z)-3-Hexen-1-ol | Present | Weak | Low Activity |
| 14.8 | (3Z)-3-Decen-1-ol, acetate | Present | Strong | High Activity |
| 16.2 | Unidentified Terpene | Present | None | Inactive |
Application as an Analytical Standard in Volatile Compound Profiling
In the field of chemical analysis, an analytical standard is a substance of high purity and known concentration that is used as a reference material. The use of (3Z)-3-Decen-1-ol, acetate as an analytical standard is critical for achieving accurate and reproducible results in volatile compound profiling, particularly when using methods like GC-MS. nih.gov
The role of an analytical standard is twofold:
Qualitative Identification: By injecting the pure standard into the GC-MS system, analysts can determine its precise retention time and record its unique mass spectrum under specific experimental conditions. This reference data can then be used to unequivocally confirm the presence of (3Z)-3-Decen-1-ol, acetate in a complex sample by matching both the retention time and the mass spectrum. This is more reliable than relying solely on library matches.
Quantitative Analysis: For determining the exact amount of the compound in a sample, a calibration curve is created by analyzing a series of solutions containing known concentrations of the analytical standard. The instrument's response to these concentrations is plotted, allowing for the subsequent calculation of the concentration of (3Z)-3-Decen-1-ol, acetate in an unknown sample based on its instrument response. nih.gov
The availability of a high-purity standard is fundamental for any research aiming to quantify the emission of (3Z)-3-Decen-1-ol, acetate from a natural source, such as a plant or insect, or to verify its concentration in a synthetic product. It ensures that the results are not only accurate but also comparable between different laboratories and studies. illinois.edu
Table 3: Requirements for a Compound to Serve as an Analytical Standard
| Property | Description | Importance |
| High Purity | Typically >98-99% pure, with detailed information on any impurities. | Ensures that the analytical signal is derived solely from the compound of interest. |
| Known Concentration | The exact amount of the compound in the solvent is precisely known. | Essential for creating accurate calibration curves for quantification. |
| Stability | The compound should be stable under specified storage and handling conditions. | Guarantees that the concentration does not change over time, ensuring consistent results. |
| Traceability | Its properties are often traceable to a certified reference material (CRM). | Provides a higher level of confidence and allows for comparison to a recognized standard. |
Structure Activity Relationships and Rational Molecular Design
Stereochemical Determinants of Biological Activity
Stereochemistry, which encompasses the spatial arrangement of atoms, plays a pivotal role in the specificity of pheromonal communication. For many insect species, olfactory receptors are exquisitely tuned to a specific stereoisomer, and even minor variations can lead to a dramatic loss of activity or, in some cases, behavioral antagonism.
While (3Z)-3-decen-1-ol, acetate (B1210297) is not a universally identified primary pheromone component, its structural motif is significant in insect chemical communication. For instance, (Z)-3-decenyl acetate has been identified as a host attractant for the Ethiopian fruit fly, Dacus ciliatus, eliciting dose-dependent responses in both male and female antennae. Furthermore, electroantennogram (EAG) studies on the European goat moth, Cossus cossus, recorded a strong response to (Z)-3-decenyl acetate, even though the compound was not detected in the female pheromone gland washings, suggesting a high sensitivity of its receptors to this specific structure. nih.gov This indicates that the insect's olfactory system is highly specialized to recognize the molecular shape conferred by the (3Z)-double bond. The rigidity of the double bond prevents free rotation, presenting a fixed spatial arrangement of the alkyl chain that is essential for proper ligand-receptor binding and subsequent signal transduction.
The counterpart to the (Z)-isomer is the (E)-isomer (trans). For many lepidopteran species, not only is one geometric isomer preferred, but the presence of the other can significantly alter or even inhibit the biological response. Often, the natural pheromone is a precise blend of two or more geometrical isomers, and only the correct ratio elicits the maximum behavioral response.
A clear example of this principle is seen in a related C12 compound, the pheromone of the Guatemalan potato moth, Tecia solanivora. The female-produced pheromone is a blend of (E)-3-dodecenyl acetate, (Z)-3-dodecenyl acetate, and the saturated dodecyl acetate. Field studies have shown that male attraction is optimized when these components are present in a specific ratio, highlighting the comparative effect of the (E) and (Z) geometrical isomers. The (E)-isomer is the major component, but the presence of a small, specific amount of the (Z)-isomer is critical for peak attraction. slu.se
| Pheromone Component | Configuration | Optimal Ratio |
|---|---|---|
| (E)-3-Dodecenyl acetate | E (trans) | 100 |
| (Z)-3-Dodecenyl acetate | Z (cis) | 1 |
| Dodecyl acetate | Saturated | 20 |
This demonstrates that the olfactory system of the male moth is not merely a simple lock-and-key mechanism for one molecule but involves a more complex system that recognizes a specific isomeric bouquet. The incorrect isomer, or an incorrect ratio, can lead to a failure in mate recognition, thus serving as a reproductive isolation mechanism between closely related species.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other, arising from the presence of a chiral center in a molecule. The compound 3-decen-1-ol, acetate is achiral as it does not possess a chiral carbon, and therefore, the concept of enantiomeric purity does not apply to it.
However, in the broader context of semiochemicals, enantiomeric purity is of paramount importance for many chiral pheromones. The olfactory receptors of insects are themselves chiral entities, and consequently, they can differentiate between the enantiomers of a chiral ligand. The biological response to different enantiomers can vary dramatically:
One enantiomer is active, the other is inactive: This is the most common scenario, where the insect species produces and responds to only one of the two enantiomers.
One enantiomer is active, the other is inhibitory: The presence of the "unnatural" enantiomer can reduce or completely block the attraction to the active one. For example, the Japanese beetle, Popillia japonica, is strongly attracted to the (R)-enantiomer of its pheromone, but the presence of the (S)-enantiomer is inhibitory.
Both enantiomers are required for activity: In some cases, a racemic or specific mixture of enantiomers is necessary to elicit a behavioral response. The aggregation pheromone of the ambrosia beetle, Gnathotrichus sulcatus, known as sulcatol, is a notable example where neither the (R)- nor the (S)-enantiomer alone is active, but their combination is. nih.govnih.govresearchgate.net
Enantiomers have different functions or are used by different species: In the case of the olive fruit fly pheromone, olean, the (R)-isomer is attractive to males, while the (S)-isomer is active for females. nih.govnih.govresearchgate.net
These examples underscore that for chiral semiochemicals, assessing the impact of enantiomeric purity is a critical step in developing effective and species-specific pest management tools.
Influence of Alkyl Chain Length and Double Bond Position on Bioactivity
Lepidopteran pheromones are typically C10 to C18 alcohols, aldehydes, or acetates. researchgate.net Even a small change, such as adding or removing two carbons from the alkyl chain, can drastically reduce or eliminate the pheromonal response. Similarly, shifting the double bond position along the chain results in a different molecular shape and electron distribution, which may no longer be recognized by the specific olfactory receptors of the target species.
The pheromone system of the Cossidae family, which includes the European goat moth (Cossus cossus), provides an excellent illustration of these principles. The identified pheromone blend for C. cossus primarily consists of C12 and C14 acetates with a double bond at the Z5 position. However, laboratory electroantennogram (EAG) assays show that the male moth antennae are also highly sensitive to the C10 analog, (Z)-3-decenyl acetate. nih.gov This suggests a receptor system that is tuned to a range of related structures, but with peak field attraction requiring a specific blend.
| Compound | Chain Length | Double Bond Position | Identified in Gland? | Relative EAG Response |
|---|---|---|---|---|
| (Z)-3-Decenyl acetate | C10 | Z3 | No | Strong |
| (Z)-5-Dodecenyl acetate | C12 | Z5 | Yes (Major Component) | Very Strong |
| (Z)-5-Tetradecenyl acetate | C14 | Z5 | Yes (Minor Component) | Strong |
This data illustrates that while the moth's olfactory system can detect the C10 compound with the double bond at position 3, the natural pheromone relies on the longer C12 and C14 chains with the double bond at position 5. This specificity in both chain length and double bond position is crucial for maintaining reproductive isolation among different moth species.
Principles for De Novo Design of Semiochemical Analogs
The rational de novo design of semiochemical analogs aims to create novel molecules that can mimic or antagonize the natural pheromone. This process leverages SAR knowledge to develop compounds with improved properties, such as greater stability, lower production cost, or enhanced efficacy for use in pest management strategies like mating disruption or mass trapping.
Key principles in this design process include:
Computational and Structure-Based Design: Modern approaches use computational methods to model the interaction between a pheromone and its olfactory receptor protein. By understanding the binding site's size, shape, and chemical environment, novel molecules can be designed virtually to fit the receptor. This "computational reverse chemical ecology" can accelerate the screening of potential semiochemicals by predicting their binding affinity before undertaking costly synthesis and field trials.
Bioisosteric Replacement: A core principle in medicinal chemistry, bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties (e.g., size, electronics, polarity). In pheromone analog design, the acetate ester group, for instance, might be replaced with a more stable ether or ketone group to prevent hydrolysis in the field. The goal is to retain the necessary structural shape for receptor binding while improving other characteristics like environmental persistence.
Development of Agonists and Antagonists: An agonist is a molecule that binds to a receptor and elicits the same response as the natural ligand. A potent synthetic agonist could be more effective or cheaper to produce than the natural pheromone. Conversely, an antagonist binds to the receptor but blocks the response. Geometrical isomers are often potent antagonists. By releasing an antagonist into the environment, one can effectively jam the insect's chemical communication channels, a key mechanism in mating disruption strategies.
By systematically modifying the structure of a lead compound like (3Z)-3-decen-1-ol, acetate—altering its stereochemistry, chain length, double bond position, or functional groups—and observing the resulting changes in bioactivity, a detailed understanding of the SAR can be built. This knowledge is the foundation for designing next-generation semiochemicals for effective and environmentally benign pest control.
Future Research Trajectories and Translational Implications
Elucidating Complex Chemoreceptor Networks and Olfactory Codes
The ability of insects to detect and respond to specific pheromones like (3Z)-3-decen-1-ol, acetate (B1210297) is a marvel of natural engineering. This process relies on intricate chemoreceptor networks and sophisticated olfactory codes that are the focus of intense scientific scrutiny.
Future research aims to unravel the molecular intricacies of how these chemical signals are perceived. Different classes of olfactory receptor neurons (ORNs) show varying degrees of specialization in detecting volatile chemicals. researchgate.net The sensitivity of these neurons is dictated by a family of receptor genes specific to insects, along with other accessory proteins. researchgate.net While some insects, like moths, possess highly specialized neurons for pheromone detection, many share sensitivities to chemical signals from plants and microbial processes. researchgate.net
Understanding these olfactory codes is not merely an academic exercise. It holds the key to developing highly targeted pest management strategies. By cracking the code, scientists can design synthetic pheromone lures with enhanced specificity and attractiveness, leading to more effective monitoring and control of pest populations. researchgate.netresearchgate.net This knowledge can also be applied to disrupt the communication channels of pests, a method known as mating disruption. researchgate.netcorteva.com
Advancements in Sustainable Production Methods for Acetate Esters
The traditional chemical synthesis of insect pheromones, including acetate esters like (3Z)-3-decen-1-ol, acetate, can be a costly and environmentally taxing process. earlham.ac.uk This has spurred the development of sustainable and cost-effective production methods, with biotechnology emerging as a promising frontier. earlham.ac.ukdtu.dk
Researchers are exploring the use of engineered microorganisms and plants as bio-factories for pheromone production. lu.seresearchgate.netainia.com This approach leverages the natural metabolic pathways of these organisms to synthesize complex molecules. For instance, the oleaginous yeast Yarrowia lipolytica is particularly well-suited for producing lepidopteran pheromones due to its high level of fatty acid biosynthesis. researchgate.net Similarly, plants like Nicotiana benthamiana and the oilseed crop Camelina sativa are being engineered to produce insect pheromones, offering the potential for large-scale, low-cost manufacturing platforms. lu.seresearchgate.net
These biotechnological methods not only promise to reduce the financial and environmental costs associated with pheromone production but also open the door to creating novel pheromone analogues with improved properties. The development of these sustainable production systems is a critical step towards making pheromone-based pest control economically viable for a wider range of agricultural applications. earlham.ac.ukdtu.dk
Optimization of Pheromone-Based Pest Management Tools
The practical application of (3Z)-3-decen-1-ol, acetate and other pheromones in pest management relies on the development of effective delivery systems. Research in this area is focused on optimizing lure formulations and integrating pheromones with other control methods.
Enhancing Lure Formulations and Release Kinetics
A key challenge in using pheromones for pest control is ensuring their slow and consistent release over an extended period. nih.gov To address this, researchers are developing advanced controlled-release technologies. These include:
Microencapsulation: This technique involves enclosing the pheromone in microscopic capsules that protect it from environmental degradation and control its release rate. suterra.com Sprayable microencapsulated formulations offer a convenient and precise method for applying pheromones in the field. suterra.com
Polymeric Dispensers: These devices, such as the multi-layer HERCON dispenser, provide a steady release of volatile pheromones over a prolonged duration. researchgate.net
Wax-Based Formulations: Paraffin wax and emulsions can serve as effective carriers for insect sex pheromones, offering a constant release rate and good adherence to plant surfaces. nih.gov
The optimization of these formulations is crucial for maximizing the effectiveness of pheromone-based strategies like mating disruption and mass trapping. taylorfrancis.com
Strategic Integration with Biological Control Agents
The power of pheromones can be amplified by integrating them with other pest management tactics, particularly biological control. This approach, often referred to as a "push-pull" strategy, involves using pheromones to manipulate the behavior of both pests and their natural enemies.
Pheromones can be used to attract beneficial insects, such as parasitoids and predators, to areas where pests are present. nih.govresearchgate.net For example, studies have shown that parasitoids are attracted to the pheromones of their host insects. nih.govnih.govmdpi.com This synergistic relationship can enhance the effectiveness of biological control programs. nih.gov
Furthermore, research is exploring the use of pheromones to boost the efficacy of entomopathogenic nematodes, which are microscopic worms that infect and kill insects. nih.gov By pretreating nematodes with pheromone extracts, their dispersal and ability to locate and infect hosts can be significantly improved. nih.gov
Exploration of Novel Biological Activities Beyond Insect Communication
While the primary focus of research on (3Z)-3-decen-1-ol, acetate has been its role in insect communication, there is growing interest in exploring its other potential biological activities.
Some studies have investigated the effects of insect pheromones on plants. It is hypothesized that plants may be able to perceive and respond to these chemical cues, potentially activating their defense mechanisms. Further research in this area could reveal new ways to enhance plant resistance to pests.
Additionally, some related compounds have shown other biological effects. For instance, 1, 2, 3-Propanetriol, 1-acetate has demonstrated bacterial inhibiting effects. jocpr.com While not directly related to (3Z)-3-decen-1-ol, acetate, this highlights the potential for discovering novel applications for acetate esters in various fields.
Comprehensive Environmental Risk Assessment and Biodegradation Studies
The use of any chemical compound in the environment necessitates a thorough evaluation of its potential risks. For (3Z)-3-decen-1-ol, acetate and other pheromones, comprehensive environmental risk assessments and biodegradation studies are essential.
Generally, pheromones are considered to have a low risk to non-target organisms due to their high species-specificity and low toxicity. organic-crop-production.com They are also typically used in very small quantities and are readily biodegradable. corteva.comnih.gov
Regulatory bodies like the Pest Management Regulatory Agency (PMRA) in Canada are re-evaluating many pesticides, including some pheromones, to ensure their continued safety. canada.ca These assessments consider the potential risks to various environmental compartments, including soil, water, and non-target organisms. canada.ca
Future research will continue to focus on the environmental fate of these compounds, ensuring that their use in agriculture remains sustainable and environmentally responsible.
Q & A
Q. What spectroscopic methods are recommended for confirming the structural identity and purity of (3Z)-3-Decen-1-ol acetate?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is critical for identification. Use polar capillary columns (e.g., DB-Wax) with temperature programming (e.g., 50°C to 250°C at 5°C/min) to resolve stereoisomers . Compare retention indices (RI) and mass spectra with NIST reference data . Nuclear magnetic resonance (NMR) can confirm the (Z)-configuration via coupling constants (e.g., ) and NOE effects . Infrared (IR) spectroscopy can validate ester functional groups (C=O stretch at ~1740 cm⁻¹) .
Q. What synthetic routes are commonly employed to prepare (3Z)-3-Decen-1-ol acetate?
- Methodological Answer :
- Hydrogenation : Semi-hydrogenation of 3-Decyn-1-ol using Lindlar catalyst (Pd/CaCO₃ with quinoline) yields cis-3-Decen-1-ol, which is acetylated with acetic anhydride .
- Acetylation : Direct acetylation of (3Z)-3-Decen-1-ol using acetyl chloride or anhydride in the presence of a base (e.g., pyridine) .
- Wittig Reaction : Stereoselective synthesis via α,β-unsaturated aldehydes and ylides, though this method may require protecting groups to minimize isomerization .
Q. What safety protocols should be followed when handling (3Z)-3-Decen-1-ol acetate in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, N95 masks, and chemical-resistant goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatility .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can stereoselective synthesis of (3Z)-3-Decen-1-ol acetate be optimized to minimize (E)-isomer contamination?
- Methodological Answer :
- Catalytic Hydrogenation : Use Lindlar catalyst with quinoline to selectively hydrogenate alkynes to (Z)-alkenes . Monitor reaction progress via GC to avoid over-hydrogenation.
- Wittig Reaction with Protected Intermediates : Protect hydroxyl groups in precursors (e.g., using 2-ethoxypropene) to stabilize ylides and improve (Z)-selectivity. For example, Wittig reactions with 5,5-dimethyl-4,6-dioxophosphorane derivatives yield (Z)-configured products with >2:1 selectivity .
- Chromatographic Purification : Use silver nitrate-impregnated silica gel columns to separate (Z) and (E) isomers .
Q. What enzymatic pathways could be leveraged for the biocatalytic synthesis of (Z)-configured acetate esters like (3Z)-3-Decen-1-ol acetate?
- Methodological Answer :
- Acetyltransferases : Enzymes like EC 2.3.1.195 [(Z)-3-hexen-1-ol acetyltransferase] catalyze the transfer of acetyl groups from acetyl-CoA to (Z)-alcohols. Homologous enzymes could be engineered to accept longer-chain substrates like (3Z)-3-Decen-1-ol .
- Fermentation : Optimize microbial hosts (e.g., Saccharomyces cerevisiae) to express tailored acetyltransferases and produce (Z)-alcohol precursors via fatty acid desaturases .
Q. What analytical challenges arise in quantifying trace amounts of (3Z)-3-Decen-1-ol acetate in ecological samples, and how can they be addressed?
- Methodological Answer :
- Matrix Interference : Use solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) to pre-contrace volatile esters from complex matrices (e.g., insect pheromone glands) .
- Detection Limits : Employ GC/MS in selected ion monitoring (SIM) mode targeting characteristic fragments (e.g., m/z 61 for acetate ions) .
- Isomer Discrimination : Compare retention times with synthetic standards on chiral columns (e.g., Cyclosil-B) .
Q. How does the (Z)-configuration of 3-Decen-1-ol acetate influence its bioactivity as a semiochemical?
- Methodological Answer :
- Receptor Binding : The (Z)-configuration is critical for binding to olfactory receptors in target species. For example, (3Z)-isomers of acetate esters are key components in moth pheromone blends, as seen in Dioryctria ebeli .
- Field Studies : Conduct electroantennography (EAG) and wind-tunnel assays to compare behavioral responses to (Z) vs. (E) isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
